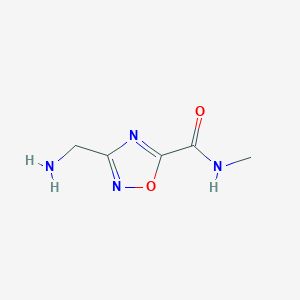

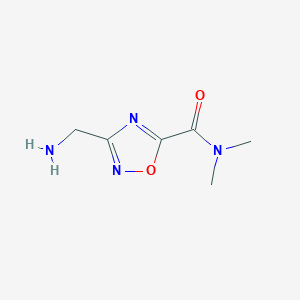

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Vue d'ensemble

Description

The compound “3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide” appears to contain an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “aminomethyl” group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization reactions . The aminomethyl group could potentially be introduced through alkylation reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the aminomethyl group would likely have significant effects on the compound’s structure .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some potential physical properties include density, color, hardness, and melting and boiling points . Its chemical properties might include reactivity, flammability, and acidity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, is a significant area of research due to their potential applications. These compounds are synthesized through various chemical reactions, such as the acid-promoted reaction of N-(cyanomethyl)amide with nitrosation reagent, which offers a novel preparation method for 1,2,4-oxadiazole-3-carboxamide at ambient temperatures, achieving yields as high as 92% (Du et al., 2021). Additionally, the interaction of 2-amino-1,3,4-oxadiazole-5-carboxamidoxime with nitriles in the presence of ZnCl2 and HCl or with trichloroacetic anhydride affords 2-amino-5-(5R-1,2,4-oxadiazolyl-3)-1,3,4-oxadiazoles, indicating a method for generating compounds with potential biological activity (Yarovenko et al., 1993).

Biological and Pharmacological Applications

Research into the biological and pharmacological activities of 1,2,4-oxadiazole derivatives reveals promising applications. For instance, some derivatives have been evaluated for their antiallergic activities, indicating potential for therapeutic applications in allergies (Huang et al., 1994). Furthermore, new compounds exhibiting antiplatelet, antithrombotic, and serotonin antagonistic properties have been synthesized, highlighting their potential in treating cardiovascular diseases and conditions involving serotonin regulation (Bethge et al., 2005).

Material Science and Other Applications

In addition to biological activities, 1,2,4-oxadiazole derivatives have applications in material science. The photochemical behavior of these compounds has been studied, revealing insights into their stability and reactivity under light exposure, which could be relevant for developing photosensitive materials (Buscemi et al., 1988).

Mécanisme D'action

Target of Action

The primary target of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme in protein synthesis, playing a crucial role in attaching the amino acid leucine to its corresponding tRNA molecule. This process is vital for the translation of genetic information into proteins.

Mode of Action

The compound interacts with its target, Mtb LeuRS, by inhibiting its function This inhibition disrupts the protein synthesis process, leading to an inability of the bacteria to produce essential proteins for its survival and growth

Biochemical Pathways

The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis . As LeuRS is responsible for attaching leucine to its corresponding tRNA, its inhibition disrupts this process, leading to a decrease in the availability of leucyl-tRNA. This, in turn, hampers the translation process, affecting the overall protein synthesis in the bacteria.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability.

Result of Action

The inhibition of Mtb LeuRS by 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide leads to a disruption in protein synthesis in Mycobacterium tuberculosis . This disruption hampers the growth and survival of the bacteria, leading to its eventual death.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIOQCOETOBFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

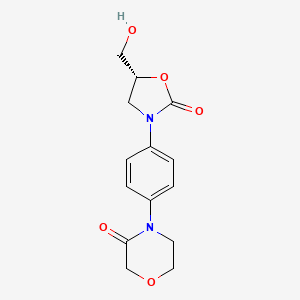

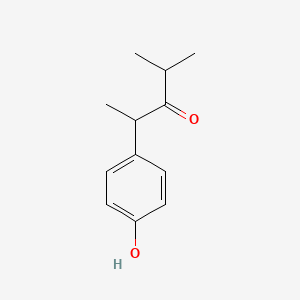

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3213472.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)